6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in a significant alteration in cell cycle progression, leading to the inhibition of cell growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolopyrimidine ring system . The reaction conditions often include solvent-free environments or the use of green solvents like ethanol, with reaction times ranging from 15 to 70 minutes and yields between 90 to 98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of efficient and environmentally friendly catalysts, such as dicationic ionic liquids, is a promising approach. These catalysts not only enhance the reaction efficiency but also allow for the recovery and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer properties and enzyme inhibition.
Uniqueness
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its unique structural features and high efficiency in catalytic reactions. Its ability to form stable complexes with enzymes and its high yield in synthetic reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKTMGZNZRZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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